molecular formula F4Zr B012718 Diperchloryloxymercury CAS No. 7783-64-4

Diperchloryloxymercury

Katalognummer: B012718
CAS-Nummer: 7783-64-4
Molekulargewicht: 167.22 g/mol
InChI-Schlüssel: OMQSJNWFFJOIMO-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is a white crystalline solid that is highly toxic and corrosive. This compound has been used in various fields, including medical, environmental, and industrial research.

Wissenschaftliche Forschungsanwendungen

Diperchloryloxymercury has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and analytical methods.

    Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with biological molecules.

    Medicine: Investigated for potential therapeutic uses, although its high toxicity limits its direct application.

    Industry: Used in the production of other mercury compounds and in certain industrial processes requiring strong oxidizing agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diperchloryloxymercury can be synthesized by reacting mercury(II) oxide (HgO) with perchloric acid (HClO4). The reaction is typically carried out under controlled conditions to ensure safety and to obtain a pure product. The general reaction is as follows:

HgO+2HClO4Hg(ClO4)2+H2OHgO + 2HClO4 \rightarrow Hg(ClO4)2 + H2O HgO+2HClO4→Hg(ClO4)2+H2O

The reaction is exothermic and should be conducted in a well-ventilated area with appropriate safety measures due to the toxic nature of the reactants and products.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of reactants, and reaction time, to ensure high yield and purity. The use of specialized equipment to handle toxic and corrosive chemicals is essential in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Diperchloryloxymercury undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent due to the presence of perchlorate ions.

    Reduction: It can be reduced to elemental mercury under certain conditions.

    Substitution: It can participate in substitution reactions where the perchlorate ions are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or zinc (Zn) in acidic conditions can be used.

    Substitution: Ligands such as chloride (Cl-) or nitrate (NO3-) can replace perchlorate ions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds or oxides.

    Reduction: Formation of elemental mercury (Hg).

    Substitution: Formation of mercury compounds with different ligands, such as mercuric chloride (HgCl2) or mercuric nitrate (Hg(NO3)2).

Wirkmechanismus

The mechanism of action of diperchloryloxymercury involves its ability to act as an oxidizing agent. It can oxidize various substrates, leading to the formation of reactive intermediates. The molecular targets include sulfhydryl groups in proteins and enzymes, leading to their inactivation. The pathways involved include oxidative stress and disruption of cellular functions due to the formation of reactive oxygen species (ROS).

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Mercuric chloride (HgCl2)
  • Mercuric nitrate (Hg(NO3)2)
  • Mercuric oxide (HgO)

Comparison

Diperchloryloxymercury is unique due to the presence of perchlorate ions, which confer strong oxidizing properties. Compared to mercuric chloride and mercuric nitrate, this compound is more reactive and has different applications due to its oxidizing nature. Mercuric oxide, on the other hand, is less reactive and primarily used in different contexts.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of diperchloryloxymercury can be achieved through the reaction of mercuric oxide with chlorine gas in the presence of hydrochloric acid.", "Starting Materials": [ "Mercuric oxide", "Chlorine gas", "Hydrochloric acid" ], "Reaction": [ "Mercuric oxide is added to a reaction vessel.", "Chlorine gas is slowly introduced into the reaction vessel while stirring.", "Hydrochloric acid is added dropwise to the reaction mixture.", "The reaction mixture is stirred for several hours at room temperature.", "The resulting diperchloryloxymercury precipitate is filtered and washed with water.", "The product is dried under vacuum to yield diperchloryloxymercury." ] }

CAS-Nummer

7783-64-4

Molekularformel

F4Zr

Molekulargewicht

167.22 g/mol

IUPAC-Name

zirconium(4+);tetrafluoride

InChI

InChI=1S/4FH.Zr/h4*1H;/q;;;;+4/p-4

InChI-Schlüssel

OMQSJNWFFJOIMO-UHFFFAOYSA-J

SMILES

O=Cl(=O)(=O)O[Hg]OCl(=O)(=O)=O

Kanonische SMILES

[F-].[F-].[F-].[F-].[Zr+4]

7616-83-3

Physikalische Beschreibung

White solid;  [Hawley] White powder;  [MSDSonline]

Synonyme

(beta-4)-zirconiumfluoride(zrf4; (T-4)-Zirconiumfluoride; Zirconium fluoride (ZrF4), (T-4)-; ZrF4; ZIRCONIUM TETRAFLUORIDE; ZIRCONIUM(IV) FLUORIDE; ZIRCONIUM FLUORIDE; ZIRCONIUM(IV) FLUORIDE, 99.9%

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.